Elimination Half-Life: Rolapitant 180 Hours vs. Aprepitant 9–13 Hours vs. Netupitant 80 Hours
Rolapitant exhibits a plasma elimination half-life of approximately 180 hours, which is considerably longer than that of oral aprepitant (9–13 hours) and approximately 2.25-fold longer than netupitant (80 hours) [1][2]. This extended half-life supports single-dose administration per chemotherapy cycle, whereas aprepitant requires dosing over three consecutive days [3].
| Evidence Dimension | Plasma elimination half-life |
|---|---|
| Target Compound Data | 180 hours |
| Comparator Or Baseline | Aprepitant: 9–13 hours; Netupitant: 80 hours |
| Quantified Difference | 13.8–20× longer than aprepitant; 2.25× longer than netupitant |
| Conditions | Pharmacokinetic parameters from human clinical studies and product labeling |
Why This Matters
Extended half-life directly reduces dosing frequency to a single administration per cycle, potentially improving patient adherence and reducing healthcare resource utilization compared to multi-day regimens.
- [1] Abdel-Rahman SM. Table 1: Comparison of NK1 Receptor Antagonists. PMC5876255. 2018. View Source
- [2] Rojas C, Slusher BS. Cancer Treat Rev. 2015;41(10):904-913. (Half-life of 180 h for rolapitant vs. 9–13 h for oral aprepitant). View Source
- [3] Rapoport B, et al. Clinical pharmacology of neurokinin-1 receptor antagonists. Expert Opin Drug Saf. 2017;16(6):697-710. View Source
